Cas no 1252203-01-2 (N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide)

N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide 化学的及び物理的性質
名前と識別子
-
- 1252203-01-2
- AKOS034616155
- N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide
- EN300-26679520
- Z826823866
-
- インチ: 1S/C16H20N2O2/c1-12-3-6-15(11-13(12)2)20-10-7-16(19)18(9-8-17)14-4-5-14/h3,6,11,14H,4-5,7,9-10H2,1-2H3
- InChIKey: ZLFDRZJTRCVSOG-UHFFFAOYSA-N
- ほほえんだ: O=C(CCOC1=CC=C(C)C(C)=C1)N(CC#N)C1CC1
計算された属性
- せいみつぶんしりょう: 272.152477885g/mol
- どういたいしつりょう: 272.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 383
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 53.3Ų
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26679520-2.5g |
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide |
1252203-01-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
Enamine | EN300-26679520-0.05g |
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide |
1252203-01-2 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
Enamine | EN300-26679520-0.25g |
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide |
1252203-01-2 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
Enamine | EN300-26679520-1g |
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide |
1252203-01-2 | 90% | 1g |
$699.0 | 2023-09-12 | |
Enamine | EN300-26679520-1.0g |
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide |
1252203-01-2 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
Enamine | EN300-26679520-0.1g |
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide |
1252203-01-2 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-26679520-5g |
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide |
1252203-01-2 | 90% | 5g |
$2028.0 | 2023-09-12 | |
Enamine | EN300-26679520-10g |
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide |
1252203-01-2 | 90% | 10g |
$3007.0 | 2023-09-12 | |
Enamine | EN300-26679520-5.0g |
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide |
1252203-01-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
Enamine | EN300-26679520-10.0g |
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide |
1252203-01-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 |
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamideに関する追加情報
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide: A Comprehensive Overview
The compound N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide, with the CAS number 1252203-01-2, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structural features, which include a cyanomethyl group, a cyclopropyl substituent, and a phenoxy moiety. These structural elements contribute to its distinctive chemical properties and potential applications in various industries.
The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, coupling reactions, and amide formations. Recent advancements in catalytic methodologies have enabled chemists to achieve higher yields and better purity levels in the synthesis process. For instance, the use of palladium catalysts in cross-coupling reactions has been pivotal in constructing the phenoxy group with high precision. Additionally, the incorporation of cyclopropyl groups has been facilitated by ring-opening reactions under controlled conditions.
The structural integrity of this compound is further enhanced by its cyanomethyl group, which imparts electronic properties that are advantageous in certain applications. The cyclopropyl substituent adds rigidity to the molecule, which can influence its reactivity and stability. Recent studies have shown that this compound exhibits remarkable thermal stability, making it suitable for high-temperature applications. Furthermore, its phenoxy group endows it with hydrophilic properties, which can be exploited in drug delivery systems and polymer formulations.
In terms of applications, this compound has found utility in the development of advanced materials such as high-performance polymers and nanocomposites. Its ability to form strong intermolecular interactions makes it an ideal candidate for enhancing the mechanical properties of polymer matrices. Recent research has also highlighted its potential as a precursor for synthesizing bioactive molecules with anti-inflammatory and antioxidant properties.
The pharmacological profile of this compound is another area of active investigation. Studies have demonstrated that it exhibits moderate bioactivity against certain enzymes, suggesting its potential as a lead compound in drug discovery programs. However, further research is required to fully elucidate its pharmacokinetic properties and safety profile.
In conclusion, N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide represents a promising chemical entity with diverse applications across multiple disciplines. Its unique structure and favorable properties make it a valuable addition to the arsenal of modern chemical compounds. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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